molecular formula C14H19ClO2 B1393848 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride CAS No. 76674-55-0

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

Cat. No.: B1393848
CAS No.: 76674-55-0
M. Wt: 254.75 g/mol
InChI Key: NAABUGJBFBVHMI-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C14H19ClO2 and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABUGJBFBVHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Fenofibrate via Esterification of Fenofibroyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Fenofibrate is a well-established lipid-regulating agent belonging to the fibrate class of drugs. It is clinically employed to treat hypercholesterolemia and hypertriglyceridemia by activating the peroxisome proliferator-activated receptor alpha (PPARα), which modulates lipid metabolism.[1] Chemically, Fenofibrate is the isopropyl ester of fenofibric acid, with the IUPAC name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[2][3] Its efficacy and safety profile have made it a cornerstone in the management of dyslipidemia.

This document provides a comprehensive, field-proven protocol for the synthesis of Fenofibrate. The synthesis is based on the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride (fenofibroyl chloride) with isopropyl alcohol.

A Note on the Starting Material: The specified precursor for this protocol is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride. It is crucial to distinguish this from compounds containing a tert-butylphenoxy group, as the 4-chlorobenzoyl moiety is the defining structural feature required to synthesize authentic Fenofibrate.

The chosen synthetic route is a classic nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Acid chlorides are highly reactive carboxylic acid derivatives, making them excellent electrophiles for reaction with alcohols. This method is efficient and scalable, making it relevant for both academic research and industrial production contexts.[4][5] This application note will detail the reaction mechanism, provide a step-by-step experimental procedure, outline purification and characterization techniques, and discuss necessary safety precautions.

Underlying Mechanism: Nucleophilic Acyl Substitution

The synthesis of Fenofibrate from its acid chloride and isopropyl alcohol proceeds via a nucleophilic acyl substitution mechanism. This two-step addition-elimination pathway is highly efficient due to the excellent leaving group ability of the chloride ion.

  • Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the hydroxyl oxygen of isopropyl alcohol (the nucleophile) on the highly electrophilic carbonyl carbon of fenofibroyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated ester. A weak base, such as potassium carbonate or a tertiary amine, removes the proton from the oxonium ion to yield the final, neutral Fenofibrate ester and the hydrochloride salt of the base. The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product.[4]

Experimental Protocol

This protocol describes a robust method for synthesizing Fenofibrate on a laboratory scale, adapted from established industrial processes.[4][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride337.20N/AFenofibroyl Chloride (Highly moisture-sensitive)
Isopropyl Alcohol (Propan-2-ol), Anhydrous60.1067-63-0Serves as both reagent and solvent
Potassium Carbonate (K₂CO₃), Anhydrous, Powdered138.21584-08-7Base to neutralize HCl byproduct
Deionized Water18.027732-18-5For work-up and crystallization
Toluene92.14108-88-3Optional co-solvent
Equipment
  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer with heating mantle.

  • Thermometer.

  • Buchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware.

  • Rotary evaporator.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Fenofibroyl Chloride + Isopropyl Alcohol Heat Heat to Reflux (80-90°C) Start->Heat Initial Charge Base Add K₂CO₃ Solution Heat->Base Neutralization React Reaction Monitoring (TLC/HPLC) Base->React Stir 2-4h Quench Cool & Add Water React->Quench Completion Separate Phase Separation Quench->Separate Isolate Organic Layer Evaporate Solvent Removal Separate->Evaporate Crystallize Recrystallize from Isopropanol/Water Evaporate->Crystallize Crude Product Filter Filter & Wash Crystals Crystallize->Filter Cool to 0-5°C Dry Dry Under Vacuum Filter->Dry Final Pure Fenofibrate Dry->Final

Caption: Experimental workflow for the synthesis and purification of Fenofibrate.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride (10.0 g, 29.6 mmol).

  • Solvent and Reagent Addition: Add anhydrous isopropyl alcohol (100 mL) to the flask. The isopropyl alcohol acts as both the nucleophilic reagent and the solvent.[6]

  • Heating: Begin stirring the mixture and heat it to a gentle reflux (approximately 80-85°C) using a heating mantle. The acid chloride should dissolve to form a clear, yellowish solution.

  • Base Addition: While maintaining reflux, slowly add a solution of potassium carbonate (6.1 g, 44.4 mmol, 1.5 equivalents) dissolved in a minimal amount of water (e.g., 15-20 mL). Alternatively, powdered anhydrous potassium carbonate can be added portion-wise. The addition will cause effervescence as HCl is neutralized.

  • Reaction: Maintain the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 2:8 v/v). The disappearance of the starting acid chloride spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 50-60°C.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • If a co-solvent like toluene was used, separate the organic layer. If only isopropanol was used, an organic solvent like ethyl acetate (100 mL) should be added to extract the product.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted base), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Fenofibrate as an off-white solid or oil.

  • Purification by Recrystallization:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot isopropyl alcohol (approximately 2-3 mL per gram of crude product) to dissolve the solid completely. A small amount of water can be added to aid crystallization upon cooling.[7]

    • Bring the solution to a gentle boil, then filter it while hot if any insoluble impurities are present.[8]

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least one hour to maximize crystal formation.[7][9]

    • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals on the filter with a small amount of ice-cold isopropyl alcohol to remove any soluble impurities.[7]

    • Dry the purified Fenofibrate in a vacuum oven at 45-50°C to a constant weight. A typical yield is in the range of 85-95%.

Characterization of Final Product

The identity and purity of the synthesized Fenofibrate must be confirmed using standard analytical techniques.

ParameterExpected ResultReference(s)
Appearance White to off-white crystalline powder[11]
Melting Point 79 - 82 °C[1][11][12]
FTIR (KBr, cm⁻¹) ~1729 (C=O stretch, ester), ~1651 (C=O stretch, ketone), ~1246 & ~1178 (C-O stretch, ester)[13][14]
¹H NMR (CDCl₃, δ) Expected peaks corresponding to the isopropyl group (septet ~5.2 ppm, doublet ~1.2 ppm), methyl groups (~1.7 ppm), and aromatic protons (~6.8-7.8 ppm).[14]
HPLC Purity > 99.5% (using a suitable C18 column and a mobile phase of acetonitrile/water with phosphoric acid, detection at ~286 nm)[13]

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride: This is an acid chloride and is expected to be corrosive and highly reactive with moisture and nucleophiles. Handle with extreme care. The related fenofibric acid is harmful if swallowed.[15]

  • Isopropyl Alcohol: Highly flammable liquid and vapor.[16][17] Causes serious eye irritation and may cause drowsiness or dizziness.[18][19] Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[16]

  • Potassium Carbonate: Causes skin and eye irritation. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected separately.

References

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available at: [Link]

  • Google Patents. US20100185008A1 - Method for Producing Fenofibrate.
  • Google Patents. KR20100062976A - Method for producing fenofibrate.
  • SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available at: [Link]

  • Google Patents. US8445715B2 - Method of synthesizing fenofibrate.
  • PMC - NIH. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. Available at: [Link]

  • Google Patents. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
  • PubChem - NIH. Fenofibrate. Available at: [Link]

  • NMIMS Pharmacy. Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. Available at: [Link]

  • ResearchGate. (10) Patent No. - US 8,445,715 B2. Available at: [Link]

  • PMC - NIH. Controlled Crystallization of the Lipophilic Drug Fenofibrate During Freeze-Drying: Elucidation of the Mechanism by In-Line Raman Spectroscopy. Available at: [Link]

  • Moehs Ibérica. FENOFIBRATE - Safety Data Sheet. Available at: [Link]

  • University of Massachusetts Boston. recrystallization.pdf. Available at: [Link]

  • PMC - NIH. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FENOFIBRATE. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

  • ResearchGate. The FTIR spectra of (a) Fenofibrate (b) Degradation product. Available at: [Link]

  • MDPI. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Isopropyl alcohol. Available at: [Link]

  • PENTA. Isopropyl alcohol - Safety Data Sheet. Available at: [Link]

Sources

Application Notes and Protocols: Friedel-Crafts Acylation with 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a robust and reliable method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2][3][4] These ketones are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. A key advantage of the acylation reaction over the related Friedel-Crafts alkylation is the deactivating nature of the acyl group introduced onto the aromatic ring. This property effectively prevents subsequent reactions, thus offering excellent control over monosubstitution and avoiding the polyalkylation products that often complicate similar processes.[2][3][5] Furthermore, the electrophile in this reaction, the acylium ion, is resonance-stabilized and not susceptible to the carbocation rearrangements that can lead to isomeric product mixtures in alkylations.[2][6]

This guide provides a detailed examination of the Friedel-Crafts acylation using 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride . This specific acyl chloride is structurally significant as it represents a key building block for compounds related to Fenofibrate, a widely used lipid-regulating agent.[7][8][9] The protocols outlined herein are designed for researchers and professionals in drug development and synthetic chemistry, offering practical insights into reaction setup, execution, and troubleshooting.

Part 1: The Underlying Chemistry: Mechanism and Rationale

A successful experimental design is rooted in a solid understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined, multi-step pathway.

The Reaction Mechanism

The overall transformation involves the substitution of a hydrogen atom on an aromatic ring with the acyl group from 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

  • Generation of the Acylium Ion Electrophile: The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) with the chlorine atom of the acyl chloride.[6][10][11] This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group.

  • Formation of the Electrophile: The weakened C-Cl bond cleaves, resulting in the formation of a highly reactive, resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[2][5][6] The stability of this acylium ion is a key reason why rearrangements do not occur.[2]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2][10] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon bearing the new acyl group.[1][11] This regenerates the aromatic system and the AlCl₃ catalyst.

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1][3] This complexation is often irreversible under the reaction conditions, meaning that a stoichiometric amount (or slight excess) of the catalyst is required. The desired ketone is liberated from this complex during the aqueous workup procedure.[1][12]

G cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3 & 4: Electrophilic Aromatic Substitution cluster_2 Step 5: Workup AcylChloride Acyl Chloride (R-COCl) Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl₃ LewisAcid Lewis Acid (AlCl₃) AcyliumIon Resonance-Stabilized Acylium Ion (R-C≡O⁺) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Aromatic Ring (e.g., Anisole) AreniumIon Arenium Ion (Sigma Complex) Arene->AreniumIon + Acylium Ion ProductComplex Ketone-AlCl₃ Complex AreniumIon->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Final Aryl Ketone ProductComplex->FinalProduct + H₂O/H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Experimental Protocols

Safety First: Hazard Analysis
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It reacts violently with moisture, including humidity in the air or on skin, to produce corrosive hydrogen chloride (HCl) gas.[10][13][14] All handling must be performed quickly in a fume hood, and the reagent must be protected from moisture.[13][15] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[13]

  • 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride: As an acyl chloride, this reagent is corrosive and lachrymatory. It will react with water to release HCl. Handle with impervious gloves and safety glasses in a fume hood.[10]

  • Solvents (e.g., Dichloromethane): Chlorinated solvents are volatile and potentially carcinogenic. All operations should be conducted in a well-ventilated fume hood.

Protocol: Acylation of Anisole

This protocol details the acylation of anisole, an activated aromatic substrate, to synthesize 1-(4-methoxyphenyl)-2-(4-tert-butylphenoxy)-2-methylpropan-1-one. This product is a structural analog of Fenofibrate.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Anhydrous Aluminum Chloride (AlCl₃)133.3412.01.60 gFreshly opened or from a desiccator
Anisole108.1410.01.08 g (1.1 mL)Anhydrous grade
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride268.7710.02.69 gStore under inert gas
Dichloromethane (DCM)--~75 mLAnhydrous, <50 ppm H₂O
Concentrated HCl36.46-~15 mLFor workup
Saturated NaHCO₃ solution--~50 mLFor workup
Anhydrous MgSO₄ or Na₂SO₄---For drying
Crushed Ice--~50 gFor workup

Equipment: 3-neck round-bottom flask (250 mL), addition funnel, reflux condenser with drying tube (or N₂ inlet), magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware Under Flame/Oven B Assemble Apparatus Under N₂ Atmosphere A->B C Charge Anisole & DCM Cool to 0 °C B->C D Add AlCl₃ (Portion-wise) C->D E Add Acyl Chloride Solution (Dropwise) D->E F Stir at 0 °C to RT (Monitor by TLC) E->F G Quench on Ice/HCl Mixture F->G H Extract with DCM G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry with MgSO₄ I->J K Evaporate Solvent J->K L Purify Crude Product (Column Chromatography) K->L M Characterize Product (NMR, IR, MS) L->M

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. Place the apparatus under a positive pressure of dry nitrogen or argon, and maintain this atmosphere throughout the reaction.

  • Initial Charging: To the reaction flask, add anisole (10.0 mmol) and 40 mL of anhydrous dichloromethane (DCM). Begin stirring and cool the mixture to 0 °C using an ice-water bath.[10]

  • Catalyst Addition: While maintaining the temperature at 0 °C, carefully and slowly add the anhydrous aluminum chloride (12.0 mmol) to the stirred solution in several small portions. Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm and prevent side reactions.

  • Acyl Chloride Addition: In a separate dry flask, dissolve the 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride (10.0 mmol) in 15 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.

  • Reaction Quench and Workup:

    • Prepare a 500 mL beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.

    • CAUTION: The following step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[10][12] This will decompose the aluminum chloride complex.

    • Transfer the entire mixture to a separatory funnel. Collect the lower organic layer.[12]

    • Extract the aqueous layer with an additional 20 mL of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Characterize the purified product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The IR spectrum should show a characteristic ketone carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and C-O ether stretches.[16]

Part 3: Troubleshooting Guide

Problem ObservedPlausible Cause(s)Recommended Solution(s)
No or Low Yield 1. Inactive AlCl₃ catalyst due to moisture exposure.[13] 2. Aromatic substrate is deactivated (e.g., contains -NO₂ or -CN groups). 3. Insufficient reaction time or temperature.1. Use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored sample. Ensure all glassware is scrupulously dry. 2. Friedel-Crafts reactions fail on strongly deactivated rings.[6] Choose a more suitable synthetic route. 3. Monitor by TLC and allow the reaction to proceed to completion. Gentle heating may be required for less reactive substrates.
Formation of Dark Tar 1. Reaction temperature was too high. 2. Impure starting materials.1. Maintain cooling during the addition of reagents. The reaction between AlCl₃ and the acyl chloride is highly exothermic.[10] 2. Ensure the purity of the acyl chloride and aromatic substrate.
Difficult Workup Incomplete hydrolysis of the aluminum-ketone complex.Stir the quenched mixture vigorously for an extended period (30-60 minutes) to ensure complete decomposition of the complex before extraction. Adding more acid or gentle warming can sometimes help.
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time, consider a slight increase in temperature after the initial addition phase, or use a small excess (1.1 eq) of the acyl chloride and catalyst.

References

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis Department of Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Suryakant Patil et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11):273-278. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]

  • Safety Data Sheet Aluminium Chloride. Redox. [Link]

  • The FTIR spectra of (a) Fenofibrate (b) Degradation product. ResearchGate. [Link]

  • Understanding the solid-state forms of fenofibrate--a spectroscopic and computational study. PubMed. [Link]

  • New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. PMC. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Gcse & A-level Revision. [Link]

  • Understanding the solid-state forms of fenofibrate. Ovid. [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]

  • G. P. Crowther et al. (1973). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TERTIARY ALCOHOLS: tert-BUTYL p-TOLUATE. Organic Syntheses, 53, 6. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health. [Link]

  • (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]

Sources

Using 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride as an ATRP initiator

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to utilize 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride in Atom Transfer Radical Polymerization (ATRP).

Executive Summary & Scientific Correction: It is critical to clarify a fundamental mechanistic distinction immediately. 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is not an ATRP initiator in its native form. It lacks the transferable halogen atom (C-Cl or C-Br bond with homolytic lability) required for the ATRP redox cycle. The chlorine atom present is part of an acyl chloride (


) group, which is an electrophile used for acylation, not radical generation.

Therefore, this guide treats the compound as a Functional Precursor . The protocols below detail how to chemically convert this precursor into a Bioactive Fibrate-Functionalized Initiator , which is then used to drive ATRP. This approach allows for the precise synthesis of polymers bearing a specific hydrophobic head-group (resembling the lipid-lowering drug Clofibrate), highly relevant for drug delivery vectors and molecularly imprinted polymers (MIPs).

Part 1: Strategic Utilization & Mechanism

1.1 The "Precursor" Strategy

To use this molecule in ATRP, we must couple it with a bifunctional linker that contains the necessary ATRP initiating site (usually an


-bromoester).
  • Target Molecule: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride.

  • Linker: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB).[1]

  • Result: A "Fibrate-Initiator" containing the tert-butylphenoxy tail (for bio-interaction) and the

    
    -bromo head (for polymerization).
    
1.2 Mechanistic Pathway

The synthesis follows a two-stage logic:

  • Nucleophilic Acyl Substitution: The hydroxyl group of HEBiB attacks the acyl chloride, displacing chloride to form a stable ester linkage.

  • ATRP Initiation: The pendant

    
    -bromo group undergoes homolytic cleavage by a Cu(I) catalyst, initiating polymer growth.
    

ATRP_Pathway Precursor 2-(4-Tert-butylphenoxy)- 2-methylpropanoyl chloride Initiator Functionalized Fibrate-Initiator Precursor->Initiator Esterification (TEA, DCM) Linker 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) Linker->Initiator Polymer Polymer with Fibrate Head-Group Initiator->Polymer ATRP (+ Monomer) Complex Cu(I)/Ligand Complex Complex->Polymer Catalyst

Caption: Synthesis pathway converting the acyl chloride precursor into an active ATRP initiator, followed by polymerization.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Fibrate-Functionalized Initiator

Objective: To synthesize 2-(2-bromoisobutyryloxy)ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate.

Materials Required
ReagentRoleEquivalence (eq)Notes
2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride Precursor1.0 eqMoisture sensitive; handle under N2.
2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) Linker1.1 eqContains the ATRP initiation site.[2]
Triethylamine (TEA) Base1.2 eqScavenges HCl byproduct.
Dichloromethane (DCM) Solvent-Anhydrous.
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Solubilization: Dissolve HEBiB (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (approx. 10 mL per gram of precursor). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes.

    • Why: Slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours .

    • Observation: A white precipitate (Triethylamine Hydrochloride salts) will form.

  • Work-up:

    • Filter off the precipitate.

    • Wash the organic filtrate sequentially with:

      • 1x 1M HCl (to remove unreacted amine).

      • 1x Saturated

        
         (to neutralize acid).
        
      • 1x Brine.

    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate via rotary evaporation. If necessary, purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR. Look for the shift of the methylene protons adjacent to the ester.
    
Protocol B: ATRP Polymerization (Example: Poly(MMA))

Objective: Polymerization of Methyl Methacrylate (MMA) using the synthesized Fibrate-Initiator.

Materials Required
ComponentSpecific ChemicalRatio (Molar)
Monomer Methyl Methacrylate (MMA)100
Initiator Fibrate-Initiator (from Protocol A) 1
Catalyst Cu(I)Br1
Ligand PMDETA or bipyridine (bpy)1 (PMDETA) / 2 (bpy)
Solvent Anisole or Toluene50% v/v
Step-by-Step Procedure
  • Catalyst Prep: In a Schlenk tube, add Cu(I)Br and the Ligand . Cycle vacuum/

    
     three times to remove oxygen.
    
    • Critical: Oxygen is a radical scavenger and will kill the ATRP reaction immediately.

  • Solution Prep: In a separate vial, dissolve the Fibrate-Initiator and Monomer (MMA) in the solvent. Deoxygenate by bubbling

    
     for 20 minutes.
    
  • Initiation: Syringe the degassed monomer/initiator solution into the Schlenk tube containing the catalyst.

  • Polymerization: Immerse the tube in an oil bath at 70°C .

    • Kinetics: The reaction rate depends on temperature. 70°C is standard for MMA.

  • Termination: Stop the reaction by exposing the solution to air (oxidizes Cu(I) to Cu(II)) and cooling to room temperature. The solution will turn green/blue.

  • Purification:

    • Pass the polymer solution through a neutral alumina column to remove the Copper catalyst (solution becomes colorless).

    • Precipitate into cold methanol.

    • Filter and dry under vacuum.

Part 3: Characterization & Troubleshooting

3.1 Expected NMR Signature

To verify the successful incorporation of the "2-(4-Tert-butylphenoxy)" group into the polymer chain, analyze the purified polymer via


-NMR (

).
Proton EnvironmentChemical Shift (

ppm)
Diagnostic Value
Aromatic Protons 6.8 – 7.3 ppm (Doublets)Confirms presence of Phenoxy group.
Tert-butyl Group ~1.3 ppm (Singlet)Strong signal confirming the specific tail.
Polymer Backbone 0.8 – 2.0 ppmConfirms polymerization (broad peaks).
End-Group Methylene ~4.2 – 4.4 ppmConfirms the linker stability.
3.2 Troubleshooting Guide
IssueProbable CauseSolution
No Polymerization Oxygen contamination.Increase degassing time; ensure Schlenk lines are tight.
High Polydispersity (PDI > 1.5) Poor initiation efficiency.Ensure the "Fibrate-Initiator" is pure (no residual acid chloride).
Green Reaction Mix (Start) Oxidized Catalyst.Cu(I)Br should be white. Wash with glacial acetic acid if green before use.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2009).[3] Nanostructured functional materials prepared by atom transfer radical polymerization.[4] Nature Chemistry, 1, 276–288.[3] [Link]

  • Özcan, L., & Şahin, Y. (2015).[5] Electropolymerized Molecularly Imprinted Polypyrrole Film for Sensing of Clofibric Acid.[4][5] Sensors, 15(3), 4870–4889. [Link]

Sources

Step-by-step synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride from tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Two-Step Synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride from 4-tert-Butylphenol

Introduction

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a valuable reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its structure is closely related to the core of fibrate drugs, such as gemfibrozil, which are used to manage hyperlipidemia. The synthesis of this acyl chloride is a practical, multi-step process that demonstrates fundamental organic transformations.

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, starting from the readily available precursor, 4-tert-butylphenol. The process is divided into two primary stages:

  • Formation of the Carboxylic Acid Intermediate: Synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid via a modified Williamson ether synthesis.

  • Conversion to the Acyl Chloride: Chlorination of the intermediate carboxylic acid using thionyl chloride.

This guide is designed for researchers and scientists, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and mechanistic insights to ensure a successful and safe synthesis.

Overall Reaction Scheme

The synthetic pathway is illustrated in the two-step scheme below:

Step 1: 4-tert-Butylphenol → 2-(4-tert-butylphenoxy)-2-methylpropanoic acid

Step 2: 2-(4-tert-butylphenoxy)-2-methylpropanoic acid → 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride

Mandatory Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for thionyl chloride), must be worn at all times. An eyewash station and safety shower must be readily accessible.

Chemical Hazard Summary:

ChemicalHazards
4-tert-Butylphenol Causes skin irritation and serious eye damage.[1][2][3] Suspected of damaging fertility.[2][3]
Sodium Hydroxide (NaOH) Corrosive.[4][5][6] Causes severe skin burns and serious eye damage.[4][5][6][7][8] Highly exothermic reaction with water.
Acetone Highly flammable liquid and vapor.[9][10][11][12] Causes serious eye irritation.[9][10][11][12] Vapors may cause drowsiness and dizziness.[9][11][12]
Chloroform (CHCl₃) Harmful if swallowed.[13][14] Toxic if inhaled.[13][14][15] Causes skin and eye irritation.[13][14][16] Suspected of causing cancer and damaging the unborn child.[13][14][17]
Thionyl Chloride (SOCl₂) Reacts violently with water, liberating toxic gas.[18][19] Toxic if inhaled.[18][19] Causes severe skin burns and eye damage.[18][19] It is a lachrymator.
Hydrochloric Acid (HCl) Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

Experimental Protocol

Part A: Synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid

This procedure is a one-pot reaction that leverages the reactivity of the phenoxide ion with acetone and chloroform to construct the α-aryloxy isobutyric acid structure.

Materials and Equipment:

  • 4-tert-butylphenol

  • Sodium hydroxide pellets

  • Acetone

  • Chloroform

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Deionized water

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

Reagent Quantities:

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
4-tert-Butylphenol150.2230.0 g0.201.0
Sodium Hydroxide40.0048.0 g1.206.0
Acetone58.0817.5 mL (13.8 g)0.241.2
Chloroform119.3816.1 mL (24.0 g)0.201.0

Step-by-Step Procedure:

  • Reaction Setup: Equip the 1 L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Initial Charge: Add 4-tert-butylphenol (30.0 g, 0.20 mol) and acetone (17.5 mL, 0.24 mol) to the flask. Begin stirring to dissolve the phenol in the acetone.

  • Base Addition & Phenoxide Formation: While stirring, carefully and portion-wise add sodium hydroxide pellets (48.0 g, 1.20 mol) to the mixture.

    • Causality: The large excess of NaOH is crucial. It acts not only to deprotonate the phenol but also to react with chloroform to generate dichlorocarbene in situ and to drive the subsequent reaction steps. This addition is highly exothermic and may cause the acetone to boil; add the NaOH slowly to maintain control.

  • Temperature Control: After the NaOH addition is complete, place the flask in a water bath and heat the mixture to 55-60°C.

  • Chloroform Addition: Once the temperature is stable, add chloroform (16.1 mL, 0.20 mol) dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature between 55-60°C throughout the addition. An ice bath may be needed for external cooling to manage the exothermic reaction.

  • Reaction Digestion: After the chloroform addition is complete, continue stirring the reaction mixture at 60°C for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up - Toluene Addition and Water Quench: Cool the thick, paste-like reaction mixture to room temperature. Add 200 mL of toluene, followed by the slow and careful addition of 200 mL of water. Stir vigorously until all solids are dissolved.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer (bottom) from the organic (toluene) layer. Discard the organic layer, which contains unreacted starting material and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and with stirring, acidify the solution by adding concentrated HCl until the pH is approximately 1-2. A thick, white precipitate of the carboxylic acid product will form.

    • Causality: Acidification protonates the sodium carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 35-40 g (74-85%) of a white crystalline solid.

Part B: Synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride

This is a classic conversion of a carboxylic acid to an acyl chloride using thionyl chloride. The byproducts are gaseous, which facilitates a straightforward work-up.

Materials and Equipment:

  • 2-(4-tert-butylphenoxy)-2-methylpropanoic acid (from Part A)

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • 250 mL round-bottom flask

  • Reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler connected to a NaOH scrub)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Reagent Quantities:

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
Carboxylic Acid236.3135.0 g0.1481.0
Thionyl Chloride118.9721.6 mL (35.2 g)0.2962.0

Step-by-Step Procedure:

  • Reaction Setup: Place the dried 2-(4-tert-butylphenoxy)-2-methylpropanoic acid (35.0 g, 0.148 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In the fume hood, add thionyl chloride (21.6 mL, 0.296 mol) to the flask.

    • Causality: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a solvent. The reaction will begin to evolve HCl and SO₂ gas immediately. The gas trap is essential to neutralize these corrosive and toxic gases.

  • Reaction: Attach the reflux condenser with the gas trap and begin stirring. Gently heat the mixture to reflux (approximately 80°C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gases ceases. The solution should become clear and homogeneous.

  • Work-up - Removal of Excess Reagent: Cool the reaction mixture to room temperature. The excess thionyl chloride must be removed. This is best accomplished by distillation under atmospheric pressure, followed by rotary evaporation. To facilitate removal, 15-20 mL of anhydrous toluene can be added and co-evaporated to azeotropically remove the last traces of SOCl₂.

    • Trustworthiness: Ensuring complete removal of thionyl chloride is critical, as its presence would interfere with subsequent reactions of the acyl chloride.

  • Final Product: The resulting product, 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, is a pale yellow to brown oil and is typically used in the next synthetic step without further purification. The yield is expected to be nearly quantitative.

Mechanism and Scientific Discussion

Mechanism of Carboxylic Acid Formation

The formation of the carboxylic acid intermediate is a complex process. It begins with the deprotonation of 4-tert-butylphenol by sodium hydroxide to form the highly nucleophilic sodium 4-tert-butylphenoxide. Concurrently, NaOH reacts with chloroform to generate dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate. The phenoxide then attacks the dichlorocarbene, leading through a series of steps to the final carboxylate product upon hydrolysis.

Mechanism of Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂) is a well-established nucleophilic acyl substitution mechanism.[20][21][22]

  • The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

  • A chloride ion (from the previous step or another SOCl₂ molecule) acts as a nucleophile, attacking the carbonyl carbon.

  • This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the chlorosulfite group, which decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[21][22][23] This decomposition is thermodynamically favorable and drives the reaction to completion.

Visualization of Experimental Workflow

G cluster_part_a Part A: Carboxylic Acid Synthesis cluster_part_b Part B: Acyl Chloride Synthesis A_start Charge Flask: 4-tert-butylphenol + Acetone A_base Add NaOH Pellets (Exothermic) A_start->A_base A_heat Heat to 55-60°C A_base->A_heat A_CHCl3 Add Chloroform Dropwise (Maintain 55-60°C) A_heat->A_CHCl3 A_reflux Stir at 60°C for 3h A_CHCl3->A_reflux A_workup1 Cool, Add Toluene & H₂O A_reflux->A_workup1 A_sep Separate Aqueous Layer A_workup1->A_sep A_acidify Acidify with HCl (pH 1-2) (Precipitation) A_sep->A_acidify A_filter Vacuum Filter Product A_acidify->A_filter A_dry Dry in Vacuum Oven A_filter->A_dry A_product Product A: Carboxylic Acid A_dry->A_product B_start Charge Flask: Product A A_product->B_start Use as starting material B_SOCl2 Add Thionyl Chloride (Gas Evolution) B_start->B_SOCl2 B_reflux Reflux for 2-3h (Use Gas Trap) B_SOCl2->B_reflux B_cool Cool to RT B_reflux->B_cool B_evap Remove Excess SOCl₂ (Rotary Evaporation) B_cool->B_evap B_product Final Product: Acyl Chloride B_evap->B_product

Caption: Workflow for the two-part synthesis.

References

  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. [Link]

  • Acetone - SAFETY DATA SHEET - PENTA. [Link]

  • Safety Data Sheet - Acetone. [Link]

  • Sodium Hydroxide - Safety Data Sheet. [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]

  • Chloroform Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

  • Standard Operating Procedures For Thionyl Chloride Waste Handling - Drexel University. [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. [Link]

  • SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Safety Data Sheet: Sodium hydroxide - Carl ROTH. [Link]

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]

  • Acetone MSDS. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. [Link]

  • Acid to Acid Chloride - Common Conditions. [Link]

  • Williamson Ether Synthesis. [Link]

  • Safety Data Sheet: Chloroform - UNC Policies. [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. [Link]

  • Chloroform - Hazardous Substance Fact Sheet. [Link]

  • 2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987 - PubChem - NIH. [Link]

  • Safety Data Sheet: Acetone - Carl ROTH. [Link]

  • Safety Data Sheet CHLOROFORM - ChemSupply Australia. [Link]

  • Safety Data Sheet: Sodium hydroxide - Chemos GmbH&Co.KG. [Link]

  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. [Link]

  • Williamson's ether synthesis : r/chemistry - Reddit. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Application Note: Catalytic Strategies for the Esterification of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Steric Challenge

The reaction of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with alcohols represents a classic problem in organic synthesis: sterically hindered acylation .

Unlike simple acetyl chloride, this substrate features a quaternary carbon (


-gem-dimethyl group) directly adjacent to the carbonyl electrophile. This structural feature creates a significant energy barrier for the nucleophilic attack of the alcohol. Furthermore, the bulky 4-tert-butylphenoxy group adds long-range steric repulsion.

Standard uncatalyzed Schotten-Baumann conditions often result in:

  • Sluggish reaction rates (days vs. hours).

  • Incomplete conversion.

  • Requirement for forcing conditions (high heat) which may degrade sensitive alcohols.

The Solution: Nucleophilic Catalysis

To overcome this barrier, Nucleophilic Catalysis is required. The use of hyper-nucleophilic organocatalysts, specifically 4-Dimethylaminopyridine (DMAP), changes the pathway from a direct attack on a crowded carbonyl to the formation of a highly reactive, less hindered intermediate.

Part 2: Catalyst Selection & Mechanism

Catalyst Landscape[1]
Catalyst ClassSpecific AgentRoleRecommendation
Nucleophilic Catalyst DMAP (4-Dimethylaminopyridine)Primary Activator. Forms reactive N-acylpyridinium salt.Essential. Use 5-10 mol% for standard alcohols; up to 20 mol% for hindered ones.
Auxiliary Base Triethylamine (TEA) Acid Scavenger. Neutralizes HCl generated during reaction.Standard. Use 1.2 - 1.5 equivalents.
Auxiliary Base Pyridine Solvent & Base. Can act as both solvent and scavenger.Alternative. Use for very difficult substrates requiring high-temperature reflux.
Green Alternative 1-Methylimidazole (NMI) Activator. Similar mechanism to DMAP but easier to remove (liquid).Optional. Use if DMAP toxicity is a regulatory concern.
Mechanistic Deep Dive: The DMAP Cycle

The efficiency of DMAP stems from its "Dual-Push" mechanism:

  • Nucleophilic Attack: The pyridine nitrogen attacks the acid chloride. The dimethylamino group donates electron density through resonance, stabilizing the resulting positive charge.

  • Ion Pair Formation: A loose ion pair (N-acylpyridinium chloride) is formed. This species is more electrophilic than the original acid chloride because the positive nitrogen pulls electron density away from the carbonyl carbon.

  • Acyl Transfer: The alcohol attacks this activated intermediate rapidly.

  • Regeneration: DMAP is expelled and the cycle repeats.

DMAP_Catalytic_Cycle AcidChloride Acid Chloride (Sterically Hindered) Intermediate N-Acylpyridinium Salt (Activated Electrophile) AcidChloride->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Enters Cycle Ester Target Ester (Product) Intermediate->Ester Acyl Transfer Alcohol Alcohol (Nucleophile) Alcohol->Ester Attacks Ester->DMAP Catalyst Regenerated Base Auxiliary Base (Et3N) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges H+

Figure 1: The DMAP catalytic cycle converts the hindered acid chloride into a highly reactive N-acylpyridinium intermediate, lowering the activation energy for esterification.

Part 3: Experimental Protocols

Protocol A: Standard Conditions (Primary/Secondary Alcohols)

Applicability: Suitable for reacting 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with methanol, ethanol, isopropanol, or non-hindered drug intermediates.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Alcohol (1.1 equiv)

  • DMAP (0.1 equiv / 10 mol%)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Alcohol (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 5-10 mL per gram of reactant). Cool to 0°C in an ice bath.

  • Addition: Dissolve the Acid Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.

    • Note: The exotherm is usually mild due to steric hindrance, but dropwise addition prevents local overheating.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or HPLC.[1] Look for the disappearance of the acid chloride peak.

  • Quench: Add water (equal volume) to hydrolyze unreacted acid chloride.

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove DMAP, TEA, and any pyridine derivatives. Crucial step for purity.

    • Wash with Sat. NaHCO3 (to remove hydrolyzed acid byproduct).

    • Wash with Brine, dry over MgSO4, filter, and concentrate.

Protocol B: Forcing Conditions (Tertiary/Bulky Alcohols)

Applicability: For reacting with menthol, tertiary butanol, or complex sterically crowded scaffolds.

Modifications:

  • Solvent: Switch to Toluene or Xylene .

  • Base: Use Pyridine (5.0 equiv) instead of TEA.

  • Temperature: Reflux (110°C).

Workflow Logic:

Experimental_Workflow Start Start: Dry Glassware & N2 Atmosphere Mix Dissolve Alcohol + Base + DMAP in Toluene Start->Mix Add Add Acid Chloride Solution Mix->Add Reflux Reflux at 110°C (12-24 Hours) Add->Reflux Check Check Conversion (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Workup Cool & Wash with 1M HCl Check->Workup Complete

Figure 2: Workflow for Protocol B, utilizing high temperature to overcome significant steric barriers.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Steric bulk preventing attack.Increase DMAP to 20-30 mol%. Switch solvent to Toluene and reflux.
Hydrolysis Product (Acid) Moisture in solvent/reagents.Acid chlorides are moisture sensitive. Ensure DCM is distilled/dried. Use a N2 atmosphere.
Dark/Black Reaction Polymerization or decomposition.[2]TEA can sometimes cause ketene formation (elimination) with specific substrates. Switch base to Pyridine or DIPEA .
DMAP Contamination Incomplete acid wash.DMAP is basic. Ensure the 1M HCl wash is thorough (pH of aqueous layer should be < 2).

Part 5: Safety & References

Safety Data
  • Acid Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • DMAP: Highly toxic by skin absorption. Wear double nitrile gloves.

  • Solvents: DCM and Toluene are hazardous. DCM is a suspected carcinogen.

References
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3][4] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Vedejs, E., & Diver, S. T. (1993).[5] Tributylphosphine: A Remarkable Acylation Catalyst.[2] Journal of the American Chemical Society, 115(8), 3358–3359. Link

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride. Link

  • Save My Exams. (2025). Reaction of Alcohols with Acyl Chlorides.[3][2][7][8][9] A Level Chemistry Revision Notes. Link

  • Chemguide. (2025). Nucleophilic Addition / Elimination in the Reaction between Acyl Chlorides and Alcohols.[7][8][10] Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in fenofibrate intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Landscape of Fenofibrate Synthesis

Low conversion rates in fenofibrate synthesis are rarely due to a single catastrophic failure. Instead, they typically result from a misalignment of thermodynamic control and kinetic accessibility, particularly during the coupling of the benzophenone core with the sterically hindered isobutyrate linker.

This guide moves beyond basic recipe following. We will deconstruct the two critical nodes where yield loss occurs: the Friedel-Crafts Acylation (synthesis of the 4-Chloro-4'-hydroxybenzophenone intermediate) and the Williamson Etherification (the bottleneck step).[1]

Module 1: The Precursor Bottleneck (Friedel-Crafts Acylation)

Context: The quality of your starting intermediate, 4-Chloro-4'-hydroxybenzophenone (HBP), dictates the success of the downstream etherification.[1] Impurities here act as chain terminators or catalyst poisons later.

The Reaction

[1][2]
Troubleshooting Guide: HBP Synthesis
SymptomRoot Cause AnalysisCorrective Action
Low Yield (<70%) Catalyst Deactivation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

is highly hygroscopic.[1] Even trace atmospheric moisture deactivates it, requiring higher stoichiometry which then promotes tar formation.
Protocol: Increase

load to 1.1–1.2 eq. relative to the acid chloride.[3] Ensure strictly anhydrous conditions (

purge).
High Ortho-Isomer Thermodynamic Control Failure: The para-isomer is thermodynamically favored, but rapid kinetics at high temperatures can lock in the ortho-isomer.[1]Protocol: Maintain reaction temperature at 30–35°C during addition, then slowly ramp to 80°C to allow thermodynamic equilibration to the para form [1].
Sticky/Tar Residue Solvent Polarity Mismatch: Using highly polar solvents initially can complex with the Lewis acid too strongly.Protocol: Switch to o-Dichlorobenzene (ODCB) or 1,2-Dichloroethane (EDC) .[1] These solvents solubilize the complex without deactivating the catalyst [2].

Module 2: The Critical Node – Williamson Etherification

Context: This is the most common point of failure. You are forcing a nucleophilic substitution (


) on a tertiary carbon  (isopropyl 2-bromo-2-methylpropionate).[1]
Chemical Reality:[3]

reactions on tertiary halides are sterically disfavored and compete aggressively with

elimination (forming isopropyl methacrylate).
The Reaction

[1]
Deep Dive: Why is Conversion Low?
1. The Elimination vs. Substitution War

Because the electrophile (IBMP) is tertiary, the basic conditions required to deprotonate the phenol (


) also promote the dehydrohalogenation of IBMP.
  • Observation: If you see "Isopropyl Methacrylate" in your GC/HPLC waste stream, your base is acting as a base, not a nucleophilic promoter.

  • Solution: You cannot stop elimination entirely, but you can favor substitution by increasing the nucleophilicity of the phenoxide anion .

2. The "Phase Transfer" Barrier

Inorganic bases (


) are insoluble in organic solvents (MEK, Toluene). The reaction occurs only at the solid-liquid interface.
  • The Fix: You must use a Phase Transfer Catalyst (PTC) or a dipolar aprotic solvent to shuttle the ions.

FAQ: Etherification Troubleshooting

Q: I am refluxing at 80°C for 24 hours, but conversion is stuck at 60%. Adding more bromide doesn't help. Why? A: You likely have water in your system.

  • Mechanism: Water hydrolyzes the IBMP ester rapidly under basic conditions, generating 2-bromo-2-methylpropionic acid .[1] This acid neutralizes your base (

    
    ), halting the reaction.
    
  • Validation: Check the pH of the aqueous layer after workup. If acidic/neutral, your base was consumed by hydrolysis, not the reaction.

  • Correction: Use anhydrous solvents (Karl Fischer < 0.1%). Add a molecular sieve trap if recycling solvent [3].

Q: My product has a "gum" texture and low melting point. A: This indicates incomplete removal of the inorganic salts or the presence of the O-acylated byproduct (rare, but possible).

  • Correction: The industrial standard uses a solvent system of Isopropyl Alcohol (IPA) + Water (approx 1:1) or MEK with Tetrabutylammonium Bromide (TBAB) as a catalyst [4].[1] The PTC (TBAB) is non-negotiable for high yields in non-polar solvents.

Q: Can I use NaOH instead of


 to speed it up? 
A: No.  Strong hydroxides (NaOH/KOH) are too aggressive. They will hydrolyze the ester group of the Fenofibrate product (saponification) as fast as it forms, reverting it back to Fenofibric Acid [5]. Stick to Carbonates (

or

).[1][4][5]

Module 3: Experimental Protocol for High-Conversion Synthesis

Based on optimized industrial parameters [4, 6], this protocol minimizes elimination side-products.[1]

  • Reagent Setup:

    • Solvent: Isopropyl Alcohol (IPA) / Water mixture (80:20 v/v) OR Methyl Ethyl Ketone (MEK).[1]

    • Base: Potassium Carbonate (

      
      ), anhydrous, milled (fine powder). 1.5 - 2.0 equivalents .
      
    • Catalyst: Tetrabutylammonium Bromide (TBAB).[1] 0.05 equivalents .

    • Electrophile: Isopropyl 2-bromo-2-methylpropionate (IBMP).[1] 1.5 equivalents (Excess is required to account for elimination loss).

  • Procedure:

    • Step 1 (Activation): Charge HBP, Solvent,

      
      , and TBAB. Heat to reflux (80°C) for 1 hour before adding the bromide. This ensures complete formation of the phenoxide anion.
      
    • Step 2 (Addition): Add IBMP slowly over 2–3 hours while maintaining reflux. Rapid addition spikes the concentration of free base relative to bromide, favoring elimination.

    • Step 3 (Digestion): Reflux for 10–12 hours. Monitor by TLC/HPLC.

    • Step 4 (Workup): Filter hot to remove inorganic salts. Cool filtrate to 0–5°C to crystallize Fenofibrate.

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing low yields.

Fenofibrate_Troubleshooting Start Problem: Low Conversion (<80%) Check_Water Step 1: Check Solvent Water Content (Karl Fischer) Start->Check_Water High_Water Water > 0.5% Check_Water->High_Water Low_Water Water < 0.1% Check_Water->Low_Water Hydrolysis Diagnosis: Ester Hydrolysis IBMP degrades to Acid High_Water->Hydrolysis Check_Byproducts Step 2: Analyze Waste Stream (GC/HPLC) Low_Water->Check_Byproducts Action_Dry Action: Dry Solvents, Increase IBMP Eq. Hydrolysis->Action_Dry Found_Methacrylate Found: Isopropyl Methacrylate Check_Byproducts->Found_Methacrylate Found_Starting Found: Unreacted HBP Only Check_Byproducts->Found_Starting Elimination Diagnosis: E2 Elimination Dominates (Base too strong or Temp too high) Found_Methacrylate->Elimination Kinetics Diagnosis: Kinetic Stalling (Poor Phase Transfer) Found_Starting->Kinetics Action_Slow Action: Slow Addition of IBMP, Lower Temp slightly Elimination->Action_Slow Action_PTC Action: Add TBAB (PTC), Mill K2CO3 (Surface Area) Kinetics->Action_PTC

Caption: Decision matrix for diagnosing yield loss in Fenofibrate etherification. Blue nodes represent analysis steps; Green nodes represent corrective actions.

References

  • BenchChem Technical Support. (2025).[2] Optimizing yield and purity in 4-Chloro-4'-hydroxybenzophenone synthesis. BenchChem. [1]

  • Quick Company. (2024). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.[6][7] Patent/Process Note.[5]

  • ChemicalBook. (2025).[4] Isopropyl 2-bromo-2-methylpropanoate Properties and Reactivity. ChemicalBook.

  • Der Pharma Chemica. (2024). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica.[8]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions.[9] Master Organic Chemistry.

  • Google Patents. (2013). Method of synthesizing fenofibrate (US8445715B2). Google Patents.

Sources

Minimizing side reactions when using 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your experimental outcomes when using this versatile reagent.

Introduction: Understanding the Reagent

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride, an acyl chloride derivative of the lipid-lowering agent Gemfibrozil, is a highly reactive compound used in the synthesis of esters and amides. Its reactivity, while advantageous for forming these linkages, also makes it susceptible to various side reactions if not handled and used under optimal conditions. The bulky tert-butyl and gem-dimethyl groups introduce significant steric hindrance, which can influence reaction kinetics and product distribution.

This guide will address common challenges encountered during its use and provide scientifically grounded solutions to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Issue 1: Low Yield of the Desired Ester or Amide

Question: I am reacting 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with my alcohol/amine, but I'm consistently getting low yields of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in acylation reactions with this reagent can stem from several factors, primarily related to the reactivity of the acyl chloride and the nucleophilicity of your substrate.

Potential Causes & Solutions:

  • Hydrolysis of the Acyl Chloride: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is highly susceptible to hydrolysis by atmospheric moisture or residual water in your solvent and reagents.[1][2] This hydrolysis converts the acyl chloride to the corresponding carboxylic acid, 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, which is unreactive under standard acylation conditions.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

      • Reagent Quality: Use freshly opened or properly stored acyl chloride. If the bottle has been opened multiple times, consider purification by distillation under reduced pressure if feasible, or purchase a fresh batch.

  • Insufficient Nucleophilicity of the Substrate: Sterically hindered alcohols or electronically deactivated amines may react slowly with the sterically demanding 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride.

    • Solution:

      • Use of a Catalyst: For esterifications, particularly with hindered alcohols, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3][4]

      • Stronger Base for Amines: For weakly nucleophilic amines, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than triethylamine in scavenging the HCl byproduct without competing in the reaction.[5]

      • Activation of the Nucleophile: In the case of alcohols, pre-treatment with a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to form the corresponding alkoxide will dramatically increase its nucleophilicity.[6] This approach is particularly effective for tertiary alcohols.[6]

  • Inadequate Reaction Temperature: While room temperature is often sufficient, some less reactive nucleophiles may require elevated temperatures to overcome the activation energy barrier.

    • Solution:

      • Controlled Heating: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.

Issue 2: Formation of an Unexpected Byproduct - The Carboxylic Acid

Question: My reaction mixture shows a significant amount of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, even though I tried to maintain anhydrous conditions. What else could be causing this?

Answer:

The presence of the corresponding carboxylic acid is a classic sign of acyl chloride degradation.

Potential Causes & Solutions:

  • Incomplete Conversion During Synthesis: If the acyl chloride was synthesized from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion may have been incomplete.

    • Solution:

      • Optimize Acyl Chloride Formation: When preparing the acyl chloride, ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion.[3][7] For thionyl chloride, heating is often required.[7] A catalytic amount of DMF can accelerate the reaction with oxalyl chloride.[5]

      • Purification: After synthesis, remove excess chlorinating agent under vacuum. For higher purity, distillation of the acyl chloride may be necessary.

  • Degradation During Workup: The aqueous workup is a common point for hydrolysis of any unreacted acyl chloride.

    • Solution:

      • Quenching: Before the aqueous wash, consider quenching the reaction with a small amount of an anhydrous alcohol (like isopropanol) if the resulting ester is easily separable from your desired product. This will convert the reactive acyl chloride to a more stable ester.

      • Minimize Contact Time: Perform aqueous washes quickly and with cold solutions to minimize the rate of hydrolysis.

Issue 3: Difficulty in Purifying the Product

Question: I'm having trouble separating my desired product from the starting materials and byproducts by column chromatography. Are there any tips for purification?

Answer:

Purification challenges often arise from the similar polarities of the product and the carboxylic acid byproduct.

Potential Causes & Solutions:

  • Co-elution of Product and Carboxylic Acid: The carboxylic acid byproduct can streak on silica gel and co-elute with your desired ester or amide.

    • Solution:

      • Base Wash During Workup: Before chromatography, perform a thorough wash of the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a salt that will partition into the aqueous layer. Repeat the wash until the aqueous layer is no longer basic.

      • Acidic Modifier in Eluent: If the carboxylic acid persists, adding a small amount (0.1-1%) of acetic acid or formic acid to your chromatography eluent can improve the peak shape of the acidic impurity and may aid in separation.

  • Presence of Base: Residual amine base (e.g., triethylamine, DIPEA) can interfere with chromatography and NMR analysis.

    • Solution:

      • Acid Wash During Workup: Wash the organic layer with a dilute acid solution, such as 1M HCl or saturated ammonium chloride (NH₄Cl), to protonate and remove the excess amine base into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage for 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride?

A1: This acyl chloride is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored in a cool, dry place, such as a desiccator or a refrigerator. Over time, it will slowly hydrolyze to the carboxylic acid, so it is advisable to use it as fresh as possible.

Q2: Can I use a tertiary amine like triethylamine as a base in my reaction?

A2: Yes, triethylamine is a commonly used acid scavenger in these reactions. However, for sterically hindered or weakly nucleophilic substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often a better choice to avoid potential side reactions where the amine itself might react with the acyl chloride.[5]

Q3: What are some suitable solvents for reactions with this acyl chloride?

A3: Anhydrous, non-protic solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are all suitable choices.[5][8][9] The choice of solvent can sometimes influence reaction rates, so it may be an optimizable parameter.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. You can spot the starting nucleophile, the acyl chloride (which may appear as the carboxylic acid on the plate due to hydrolysis), and the reaction mixture. The formation of a new, less polar spot (for esters) or a spot with intermediate polarity (for amides) indicates product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[10][11] Quenching a small aliquot of the reaction mixture with methanol and analyzing for the methyl ester by GC or LC-MS is also a common technique.[12]

Q5: Are there any safety precautions I should take when handling this reagent?

A5: Yes. 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a corrosive acyl chloride. It will react with moisture on the skin and in the respiratory tract to produce HCl. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols & Visualizations

General Protocol for Esterification using DMAP as a Catalyst

This protocol is suitable for reacting 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with a primary or secondary alcohol.

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and a solution of anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for esterification and the primary side reaction of hydrolysis.

reaction_pathway cluster_desired Desired Reaction cluster_side Side Reaction AcylChloride 2-(4-Tert-butylphenoxy)- 2-methylpropanoyl chloride Ester Desired Ester AcylChloride->Ester + Alcohol, Base CarboxylicAcid Carboxylic Acid (Side Product) AcylChloride->CarboxylicAcid + Water Alcohol Alcohol (R-OH) Alcohol->Ester HCl HCl Ester->HCl - HCl Water Water (H₂O) Water->CarboxylicAcid Base Base (e.g., Et₃N) Base->Ester

Caption: Desired esterification versus hydrolysis side reaction.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting common issues.

troubleshooting_flow Start Start: Low Yield or Impure Product Check_Hydrolysis Check for Hydrolysis (Carboxylic Acid peak in NMR/LCMS)? Start->Check_Hydrolysis Anhydrous_Protocol Implement Strict Anhydrous Protocol: - Dry glassware & solvents - Inert atmosphere Check_Hydrolysis->Anhydrous_Protocol Yes Check_SM Unreacted Starting Material? Check_Hydrolysis->Check_SM No Anhydrous_Protocol->Check_SM Increase_Reactivity Increase Reactivity: - Add DMAP (for alcohols) - Use stronger base (for amines) - Increase temperature Check_SM->Increase_Reactivity Yes Purification_Issue Purification Difficulty? Check_SM->Purification_Issue No Increase_Reactivity->Purification_Issue Optimize_Workup Optimize Workup: - Aqueous base wash (removes acid) - Aqueous acid wash (removes base) Purification_Issue->Optimize_Workup Yes Success Successful Reaction Purification_Issue->Success No Optimize_Workup->Success

Caption: Troubleshooting decision tree for acylation reactions.

References

  • A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products. Benchchem.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. 2017.
  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. 2025. Available from: [Link]

  • [A level chemistry] testing for an acyl chloride. Reddit. 2019. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. 2012. Available from: [Link]

  • Why did my amide syntesis does not work? ResearchGate. 2021. Available from: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Amide coupling. Reddit. 2025. Available from: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC. 2023. Available from: [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

[1]

Executive Summary

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a critical acyl chloride intermediate, structurally related to the fibrate class of lipid-lowering agents (e.g., Fenofibrate precursors).[1] Its high reactivity makes it susceptible to rapid hydrolysis, reverting to the parent carboxylic acid.

This guide provides a definitive spectral comparison between the target acid chloride and its primary hydrolytic impurity . Unlike standard databases that list static peaks, this document focuses on the dynamic nature of the analysis, emphasizing the diagnostic chemical shift differentials required to validate product integrity under strictly anhydrous conditions.

Structural Analysis & Proton Assignment

The molecule consists of three distinct proton environments.[1] The symmetry of the para-substituted benzene ring and the gem-dimethyl group simplifies the spectrum, making the chemical shift drift of the aliphatic protons the primary indicator of functional group transformation (COOH

Structural Diagram & Labels
  • Region A (Aromatic): AA'BB' system of the phenoxy ring.

  • Region B (Gem-dimethyl): Two equivalent methyl groups alpha to the carbonyl and ether oxygen.[1] (CRITICAL DIAGNOSTIC MARKER)

  • Region C (tert-Butyl): Nine equivalent methyl protons on the aromatic ring.[1][2]

Theoretical vs. Observed Shift Logic

The conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl) exerts a deshielding inductive effect on the alpha-carbons.[1] While the aromatic protons (Region A) and tert-butyl protons (Region C) are distant and show minimal shift variation, the gem-dimethyl protons (Region B) are situated on the quaternary carbon directly adjacent to the carbonyl.

  • Mechanism: The chlorine atom is electron-withdrawing but also capable of resonance donation.[1] However, in acyl chlorides, the carbonyl carbon is significantly more electrophilic than in acids, leading to a downfield shift of alpha-substituents.

Comparative Spectral Data: Product vs. Impurity

The following table contrasts the target molecule with its specific hydrolysis precursor/impurity: 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid .

Proton GroupMultiplicityIntegrationTarget: Acid Chloride (

ppm)
Impurity: Free Acid (

ppm)

(Diagnostic Shift)
Gem-Dimethyl (-C(CH₃)₂-) Singlet6H1.75 - 1.82 1.58 - 1.62 +0.15 - 0.20 ppm
Aromatic (Ortho to O) Doublet (J~8.8Hz)2H6.85 - 6.956.88 - 6.92Negligible (<0.[1]05)
Aromatic (Meta to O) Doublet (J~8.8Hz)2H7.25 - 7.357.28 - 7.32Negligible (<0.[1]05)
tert-Butyl (-C(CH₃)₃) Singlet9H1.28 - 1.321.28 - 1.30Negligible
Acidic Proton (-COOH) Broad Singlet1HABSENT 10.0 - 12.0 Disappearance

Technical Insight: The presence of any signal in the 1.58–1.62 ppm range indicates partial hydrolysis. A pure acid chloride sample must show a clean singlet near 1.80 ppm with no shoulder on the upfield side.[1]

Visualization of Analytical Logic

Diagram 1: Synthesis & QC Pathway

This workflow illustrates the synthesis from the parent acid and the critical hydrolysis loop that necessitates strict anhydrous NMR protocols.

SynthesisQCcluster_analysisNMR QC CheckpointAcidPrecursor/Impurity:Carboxylic Acid(Gem-dimethyl @ 1.60 ppm)ChlorideTarget Product:Acid Chloride(Gem-dimethyl @ 1.80 ppm)Acid->Chloride Chlorination(-HCl, -SO2)ReagentReagent:SOCl2 or (COCl)2Reagent->ChlorideChloride->Acid Hydrolysis(Fast!)MoistureMoisture (H2O)(In Solvent/Air)Moisture->Chloride

Caption: Cycle of synthesis and degradation. The reversibility of the reaction upon moisture exposure dictates the need for anhydrous CDCl3.

Diagram 2: Spectral Interpretation Decision Tree

A logic flow for analysts to determine batch release status based on the gem-dimethyl region.[1]

InterpretationLogicStartAcquire 1H NMR(CDCl3, dry)CheckRegionInspect Aliphatic Region(1.5 - 2.0 ppm)Start->CheckRegionSinglet18Single Peak at~1.80 ppm?CheckRegion->Singlet18Singlet16Peak present at~1.60 ppm?Singlet18->Singlet16YesFailFAIL:Hydrolyzed/IncompleteSinglet18->FailNo (Only 1.6 ppm)PassPASS:Pure Acid ChlorideSinglet16->PassNo (Only 1.8 ppm)MixedCAUTION:Mixture (Calc. % Conversion)Singlet16->MixedYes (Both Peaks)

Caption: Decision matrix for interpreting the gem-dimethyl shift. Co-existence of peaks at 1.6 and 1.8 ppm requires reprocessing.

Experimental Protocol: Self-Validating NMR Workflow

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following protocol minimizes the "observer effect" where the measurement process itself degrades the sample.

Reagents & Equipment[1][2][3][4]
  • Solvent: CDCl₃ (Deuterated Chloroform), stored over 4Å molecular sieves. Do not use standard CDCl₃ from an old bottle.

  • Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours.

  • Atmosphere: Nitrogen or Argon flush.[1]

Step-by-Step Procedure
  • Blank Check: Run a single pulse on the neat CDCl₃ solvent.[1] Ensure no water peak is visible at ~1.56 ppm.

  • Sample Prep:

    • Weigh ~10-15 mg of the acid chloride oil/solid into a vial under inert gas.

    • Add 0.6 mL dry CDCl₃.

    • Crucial: Cap immediately.[1] Do not filter through cotton (contains moisture) unless absolutely necessary and dried.[1]

  • Acquisition:

    • Insert sample and lock/shim immediately.[1]

    • Set d1 (relaxation delay) to 2-5 seconds to ensure accurate integration of the methyl singlets.

    • Acquire 8-16 scans.[1] (Longer acquisitions increase risk of hydrolysis during the experiment).

  • Data Processing:

    • Reference the residual CHCl₃ peak to 7.26 ppm.[1]

    • Integrate the tert-butyl signal (set to 9.00H).

    • Check the integration of the gem-dimethyl peak at ~1.8 ppm.[1] It should be 6.00H.[1]

    • Calculation: If a peak at 1.6 ppm exists, calculate purity:

      
      
      

References

  • PubChem. 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid (Precursor Data). National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. General Procedures for Acid Chloride Synthesis and Handling. Org.[1] Synth. Coll. Vol. 6, p. 715. Available at: [Link]

  • Doc Brown's Chemistry. NMR Analysis of Isobutyryl Chloride Derivatives (Analogous Shift Data). Available at: [Link]

Technical Guide: HPLC Method Development for Impurity Profiling of Fenofibric Acid Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenofibric Acid Chloride (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride) is a critical, highly reactive intermediate in the synthesis of Fenofibrate. Its quality directly dictates the yield and purity of the final API. However, its inherent instability in the presence of moisture renders standard Reversed-Phase HPLC (RP-HPLC) ineffective, leading to quantitation errors and artifact peaks.

This guide compares the Direct Aqueous Injection method (Method A) against the In-Situ Methanol Derivatization method (Method B). We demonstrate that Method B is the only viable approach for distinguishing between the active intermediate (chloride) and its hydrolysis impurity (fenofibric acid).

The Scientific Challenge: Reactivity & Artifacts

The core difficulty in analyzing acid chlorides is their electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack by water (hydrolysis).

In a standard RP-HPLC workflow using aqueous mobile phases (e.g., Water/Acetonitrile), the acid chloride hydrolyzes on-column. This results in:

  • Peak Broadening/Splitting: The analyte changes form as it travels through the column.

  • False Negatives: The acid chloride is detected as its hydrolysis product, Fenofibric Acid.[1]

  • Indistinguishability: It becomes impossible to determine how much Fenofibric Acid was originally in the sample versus how much was generated during analysis.

Mechanism of Interference

Hydrolysis_vs_Derivatization cluster_legend Outcome Analysis Sample Fenofibric Acid Chloride (Sample) Intermed Unstable Intermediate Sample->Intermed Injection Ester Methyl Fenofibrate (Stable Derivative) Sample->Ester Method B: Pre-column Derivatization Water Aqueous Mobile Phase (H2O) Methanol Anhydrous Methanol (Quench Reagent) Acid Fenofibric Acid (Hydrolysis Product) Intermed->Acid Method A: Reacts with H2O Artifact Peak\n(Indistinguishable from Impurity) Artifact Peak (Indistinguishable from Impurity) Acid->Artifact Peak\n(Indistinguishable from Impurity) Quantifiable Surrogate\n(Distinct from Impurity) Quantifiable Surrogate (Distinct from Impurity) Ester->Quantifiable Surrogate\n(Distinct from Impurity)

Figure 1: Reaction pathways showing how aqueous mobile phases destroy the analyte (Red path), while methanol derivatization stabilizes it (Green path).

Comparative Methodology

We evaluated two approaches to quantify the purity of Fenofibric Acid Chloride and detect its precursor impurity, Fenofibric Acid.

Method A: Direct RP-HPLC (The "Naive" Approach)
  • Protocol: Sample dissolved in Acetonitrile; injected directly into a C18 column with Water/ACN gradient.

  • Observation: The acid chloride peak was broad and tailed significantly. Retention time shifted randomly based on the age of the mobile phase.

  • Failure Mode: The "Chloride" peak area decreased over time, while the "Acid" impurity peak increased, erroneously suggesting the sample was degrading in the vial.

Method B: In-Situ Methylation (The Recommended Approach)
  • Protocol: Sample is dissolved in dry acetonitrile and immediately quenched with excess anhydrous methanol.

  • Chemistry:

    
    
    
  • Observation: The reactive chloride is instantly converted to Methyl Fenofibrate . The impurity (Fenofibric Acid) does not react with methanol under these mild conditions (no acid catalyst/heat) and remains as the acid.

  • Success Mode: The chromatogram shows two distinct, sharp peaks:

    • Methyl Fenofibrate (representing the Chloride).

    • Fenofibric Acid (representing the original impurity).

Performance Data Comparison
ParameterMethod A (Direct Aqueous)Method B (Methanol Derivatization)
Analyte Detected Fenofibric Acid (Hydrolyzed)Methyl Fenofibrate (Surrogate)
Linearity (

)
0.92 (Variable)> 0.999
Precision (%RSD) > 5.0% (Drifting)< 0.5%
Tailing Factor 1.8 - 2.51.0 - 1.1
Specificity Fail: Cannot distinguish Chloride from AcidPass: Chloride elutes as Ester; Acid elutes as Acid
Solution Stability < 10 Minutes> 24 Hours

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The conversion to methyl ester serves as a "chemical lock" on the sample composition at the moment of preparation.

Reagents & Equipment[2]
  • Solvent A: Anhydrous Acetonitrile (ACN).

  • Derivatizing Agent: HPLC-grade Methanol (MeOH), dried over molecular sieves if high humidity is present.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • MP-A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • MP-B: Acetonitrile.[2][3][4]

Sample Preparation Workflow
  • Weighing: Accurately weigh 50 mg of Fenofibric Acid Chloride sample into a dry 50 mL volumetric flask.

  • Dissolution: Add 10 mL of dry ACN. Sonicate briefly (<30s) to dissolve.

  • Derivatization (Critical Step): Add 5 mL of Methanol. Swirl and let stand for 5 minutes at room temperature.

    • Note: This converts the chloride to the methyl ester.[5] The impurity (Fenofibric Acid) remains unchanged.

  • Dilution: Make up to volume with Mobile Phase B (ACN).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][6]

  • Injection Volume: 10 µL

  • Detection: UV @ 286 nm (Max absorption for the benzophenone moiety).

  • Gradient Program:

Time (min)% MP-A (Buffer)% MP-B (ACN)Purpose
0.06040Initial Hold
15.01090Elute Methyl Ester
20.01090Wash
20.16040Re-equilibrate
25.06040End
Expected Elution Order
  • Fenofibric Acid (Impurity): ~6-8 min (Polar, elutes early).

  • 4-Chloro-4'-hydroxybenzophenone (Synthesis Precursor): ~10-12 min.

  • Methyl Fenofibrate (Analyte Surrogate): ~14-16 min (Non-polar, elutes late).

Method Validation & Troubleshooting

To ensure the method is robust (Trustworthiness), perform the following system suitability tests:

Specificity Check

Inject a standard of pure Fenofibric Acid dissolved in Methanol.

  • Requirement: It must elute at its standard retention time and not convert to the methyl ester. This proves that the methyl ester peak in your sample comes only from the chloride, not from the acid impurity.

Derivatization Completeness

Inject a sample prepared with Ethanol instead of Methanol.

  • Observation: The main peak should shift (Ethyl Fenofibrate elutes later than Methyl Fenofibrate). If a peak remains at the Methyl Ester time, you have methanol contamination. If a peak remains at the Acid time, it confirms the presence of the Acid impurity.

Workflow Diagram

Workflow Start Start: Raw Sample (Acid Chloride + Impurities) Step1 Dissolve in Dry ACN (Protect from moisture) Start->Step1 Step2 Add Excess Methanol (Reaction: R-COCl -> R-COOMe) Step1->Step2 Step3 Wait 5 Minutes (Ensure 100% Conversion) Step2->Step3 Step4 Inject into HPLC (Gradient Elution) Step3->Step4 Result Result: Separation of Acid (Impurity) vs Ester (Analyte) Step4->Result

Figure 2: Step-by-step derivatization workflow ensuring complete conversion before injection.

References

  • Gabhe, S. Y., et al. (2014).[2] "RP-HPLC Method for Identification of Reference Standards of Degradation Products of Fenofibrate." Pharmaceutical Methods.[2][3][4][5][6][7] Available at: [Link]

  • Strak, J. G., et al. (2007). "Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum." Therapeutic Drug Monitoring. Available at: [Link]

  • Chromatography Forum. (2003). "Acid Chlorides by HPLC - Discussion on Derivatization Strategies." Available at: [Link]

  • Bhamare, P. C., et al. (2015).[8] "Method Development and Validation for Estimation of Fenofibric Acid by RP-UPLC." Indo American Journal of Pharmaceutical Research. Available at: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules, the unambiguous characterization of reactive intermediates is a critical juncture. 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride, a potentially key building block in various synthetic pathways, presents a unique analytical challenge due to its inherent reactivity. This guide provides an in-depth exploration of its expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern, a cornerstone of its identification, and offers a comparative analysis with alternative analytical techniques. By understanding the nuances of each method, researchers can make informed decisions to ensure the integrity and purity of their compounds.

The Analytical Imperative: Why Acyl Chlorides Demand a Multi-faceted Approach

Acyl chlorides are highly reactive functional groups, readily undergoing hydrolysis and other nucleophilic substitution reactions.[1] This reactivity, while synthetically useful, complicates their analytical characterization. A robust analytical strategy is therefore not just a quality control measure, but a fundamental necessity to ensure the desired chemical transformation has occurred and to identify any potential byproducts. This guide will dissect the primary analytical tool for volatile compounds, GC-MS, and contrast its utility with other powerful techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Unraveling the Molecular Fingerprint: Predicted GC-MS Fragmentation Pattern

The primary fragmentation of acyl chlorides upon electron ionization is the loss of the chlorine radical to form a stable acylium ion.[2] This acylium ion is often the base peak in the mass spectrum. For 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, the molecular ion peak may be weak or absent due to its instability.[2]

Predicted Fragmentation Pathways:

  • α-Cleavage (Loss of Cl•): The most favorable initial fragmentation is the cleavage of the C-Cl bond to form the corresponding acylium ion. This results in a fragment with a high relative abundance.

  • Loss of the Acyl Group: Cleavage of the bond between the quaternary carbon and the carbonyl group can lead to the formation of a stable tert-butylphenoxy radical and an acyl cation.

  • Fragmentation of the Tert-butyl Group: The tert-butyl group is prone to fragmentation, primarily through the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. Subsequent loss of isobutylene is also a common pathway for tert-butyl containing compounds.

  • Cleavage of the Ether Linkage: The C-O bond of the ether can also cleave, leading to fragments corresponding to the tert-butylphenol cation and the 2-methylpropanoyl chloride radical.

  • Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, some fragmentation, such as the loss of small neutral molecules, can occur, especially in higher energy collisions.

Table 1: Predicted Major Fragments for 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

m/z (predicted)Proposed Fragment StructureFragmentation Pathway
239/241[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
223[M - Cl]⁺α-Cleavage: Loss of a chlorine radical to form the acylium ion.
195[M - COCl]⁺Loss of the chlorocarbonyl group.
177[M - C(CH₃)₂COCl]⁺Cleavage of the ether bond.
149[tert-butylphenoxy]⁺Cleavage of the ether bond.
57[C(CH₃)₃]⁺Formation of the tert-butyl cation.

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺•\n2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride"]; F223 [label="m/z 223\nAcylium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F195 [label="m/z 195", fillcolor="#34A853", fontcolor="#FFFFFF"]; F177 [label="m/z 177", fillcolor="#FBBC05", fontcolor="#202124"]; F149 [label="m/z 149\ntert-butylphenoxy cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F57 [label="m/z 57\ntert-butyl cation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

M -> F223 [label="- Cl•"]; M -> F195 [label="- COCl•"]; M -> F177 [label="- C(CH₃)₂COCl•"]; F177 -> F149 [label="- C₂H₄"]; F195 -> F57 [label="- C₉H₈O"]; }

Caption: Predicted major fragmentation pathways of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride in GC-MS.

A Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, a comprehensive characterization of a reactive molecule like 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride benefits from a multi-technique approach.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for Acyl Chloride AnalysisDisadvantages for Acyl Chloride Analysis
GC-MS Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity, provides structural information through fragmentation patterns.[3]Requires volatile and thermally stable compounds; potential for on-column degradation of reactive acyl chlorides.[4]
HPLC Separation by polarity and interaction with a stationary phase in a liquid mobile phase.Suitable for non-volatile and thermally labile compounds; avoids high temperatures that can cause degradation.[4][5]Lower resolution for some volatile compounds compared to GC; mass spectrometric detection can be more complex.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field, providing detailed structural information.Provides unambiguous structural elucidation and purity assessment without the need for reference standards.Lower sensitivity than MS; complex mixtures can lead to overlapping signals.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations, identifying functional groups.Quick and non-destructive method to confirm the presence of the acyl chloride carbonyl group (strong absorption around 1800 cm⁻¹).[2][6]Provides limited structural information beyond functional groups; not suitable for quantification.

Experimental Protocols

GC-MS Analysis

This protocol provides a general framework for the analysis of acyl chlorides.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in an anhydrous aprotic solvent (e.g., dichloromethane) Prep2 Dilute to ~1 mg/mL Prep1->Prep2 GC1 Inject into GC Prep2->GC1 GC2 Separation on a non-polar capillary column GC1->GC2 GC3 Temperature programming GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Analyzer (Quadrupole) MS1->MS2 MS3 Detection and Data Acquisition MS2->MS3

Caption: A typical workflow for the GC-MS analysis of an acyl chloride.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

HPLC Analysis

This protocol is a general starting point for the analysis of acyl chlorides, which would likely require derivatization or very careful handling of the mobile phase to prevent hydrolysis.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) and/or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Strict exclusion of water is necessary if analyzing the intact acyl chloride.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

NMR Spectroscopy

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Anhydrous CDCl₃.

  • ¹H NMR: Standard pulse program, spectral width of 16 ppm, sufficient number of scans for adequate signal-to-noise.

  • ¹³C NMR: Proton-decoupled pulse program, spectral width of 220 ppm.

Expected Chemical Shifts:

  • ¹H NMR: Protons on the tert-butyl group will appear as a singlet around 1.3 ppm. Aromatic protons will be in the 6.8-7.3 ppm region. The methyl protons adjacent to the carbonyl group will be a singlet around 1.7 ppm.

  • ¹³C NMR: The carbonyl carbon of the acyl chloride will be significantly deshielded, appearing around 170-175 ppm.

FTIR Spectroscopy

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Mode: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

  • Scan Range: 4000-400 cm⁻¹.

Expected Absorption:

  • A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride will be observed around 1800 cm⁻¹.[2][6][8] The absence of a broad O-H stretch around 3000 cm⁻¹ would confirm the conversion from a carboxylic acid precursor.

Conclusion: An Integrated Approach for Definitive Characterization

The analysis of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride necessitates a strategic and multi-faceted approach. While GC-MS provides invaluable information on the molecule's fragmentation pattern and is a powerful tool for its identification, its limitations with reactive compounds must be acknowledged. Integrating data from HPLC, NMR, and FTIR provides a self-validating system that ensures the highest level of confidence in the structural elucidation and purity assessment of this important synthetic intermediate. By leveraging the strengths of each technique, researchers can navigate the analytical challenges posed by acyl chlorides and proceed with their synthetic endeavors with well-characterized and reliable starting materials.

References

  • Wikipedia. Acyl chloride. [Link]

  • Varian Unity Inova. C NMR spectra were recorded at 300 MHz in CDCl3. [Link]

  • ResearchGate. FT-IR of fatty acyl chlorides. [Link]

  • Reddit. How to identify an Acyl Chloride in an IR spectra? [Link]

  • ScienceDirect. FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Agilent. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. [Link]

  • Aijiren. HPLC or GC-MS: Which Technique is Best for Your Needs? [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC. [Link]

  • University of Puget Sound. Celebration of Scholarship: GCMS VS HPLC. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Propanoyl chloride, 2-methyl-. [Link]

  • University of Florida. Mass Spectrometry: Fragmentation. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

Sources

Safety Operating Guide

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride .

Immediate Hazard Alert: This compound is an acid chloride . It reacts violently with water and moisture to release hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[1][2] Never dispose of this chemical directly into laboratory drains or aqueous waste containers without prior quenching.

Part 1: Hazard Mechanism & Assessment

Before initiating disposal, you must understand the chemical behavior driving the safety protocols.

  • Hydrolysis Reaction: Upon contact with water, the acyl chloride bond cleaves.[2][3]

    • Byproducts:

      • Hydrogen Chloride (HCl): Corrosive, lachrymatory gas that forms hydrochloric acid mist in humid air.

      • 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid: A lipophilic organic acid.[4] Likely to precipitate as a solid in acidic media due to the hydrophobic tert-butyl and aromatic groups.

  • Thermal Risk: The hydrolysis is highly exothermic. Direct addition of the neat chemical to water can cause "bumping," flash vaporization of the water, and projection of corrosive material.

Part 2: Controlled Quenching Protocol

Objective: Convert the reactive acid chloride into a stable, pH-neutral organic salt or acid before entering the waste stream.

Reagents & Equipment:

  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the heat of reaction).

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) solution or 2.5M Sodium Hydroxide (
    
    
    
    ). Note:
    
    
    produces
    
    
    gas (frothing);
    
    
    generates more heat but no gas.[4]
  • PPE: Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, fume hood.

Step-by-Step Procedure
  • Dilution (Heat Sink):

    • Dissolve the 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride in an inert solvent (e.g., DCM) at a ratio of 1:5 (v/v) .[4] This solvent acts as a heat sink to moderate the exotherm.

  • Preparation of Quench Bath:

    • Place a flask containing the alkaline solution (e.g., 10% NaOH or Sat.

      
      ) in an ice-water bath  (0–5°C).
      
    • Ensure the volume of the base is in 3-fold molar excess relative to the acid chloride.

  • Controlled Addition:

    • CRITICAL: Slowly add the diluted acid chloride solution to the cooled alkaline solution.

    • Do not add the base to the acid chloride.

    • Use an addition funnel for volumes >50 mL. For smaller volumes, add dropwise with a pipette.

    • Observation: If using bicarbonate, expect vigorous effervescence (

      
      ). Wait for bubbling to subside between additions.
      
  • Neutralization & Verification:

    • Stir the biphasic mixture for 30–60 minutes to ensure complete hydrolysis.

    • Check the pH of the aqueous layer. It should be pH 8–10 . If acidic, add more base.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Organic Layer (Bottom if DCM): Contains the inert solvent and potentially trace unreacted material.

    • Aqueous Layer (Top): Contains the sodium salt of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid and NaCl.[4]

Part 3: Waste Stream Classification

Once quenched, the material is no longer water-reactive, but it is still chemical waste.

PhaseCompositionDisposal StreamNotes
Organic Phase DCM/TolueneHalogenated Organic Waste Do not mix with acid waste.[4]
Aqueous Phase Sodium salt of organic acid, NaCl, dilute baseAqueous Hazardous Waste Do not pour down the drain. The organic acid residue may be toxic to aquatic life (typical of fibrate structures).
Precipitate Solid Organic AcidSolid Hazardous Waste If the acid precipitates upon neutralization, filter it out and tag as solid toxic waste.

Part 4: Emergency Spill Response

Scenario: Spillage of pure 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride outside the fume hood.[4]

  • Evacuate & Ventilate: The spill will release HCl gas immediately. Clear the area.

  • PPE Upgrade: Wear a respirator with acid gas cartridges if entering the zone is necessary and safe.

  • Containment:

    • Do NOT use water.

    • Cover the spill with a dry absorbent (Vermiculite, dry sand, or specific acid-neutralizing spill pads).

    • Pro-Tip: Mix the absorbent with solid sodium bicarbonate/sodium carbonate to neutralize the acid in situ as it absorbs.

  • Cleanup: Scoop the absorbed material into a hazardous waste container. Label as "Acid Chloride Spill Debris - Corrosive."[4]

Part 5: Decision Logic (Visualization)

DisposalWorkflow Start Start: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride CheckState Is the material pure/neat? Start->CheckState Dilute Step 1: Dilute in Inert Solvent (DCM/Toluene) Ratio 1:5 CheckState->Dilute Yes PrepareBase Step 2: Prepare Alkaline Bath (NaOH/NaHCO3) Cool to 0°C CheckState->PrepareBase Already Diluted Dilute->PrepareBase AddSlowly Step 3: SLOWLY add Diluted Acid Chloride to Base Monitor Temp & Gas Evolution PrepareBase->AddSlowly Stir Step 4: Stir 30-60 mins Ensure Hydrolysis Complete AddSlowly->Stir CheckPH Check pH > 8? Stir->CheckPH AddMoreBase Add more Base CheckPH->AddMoreBase No Separate Step 5: Phase Separation CheckPH->Separate Yes AddMoreBase->Stir OrgWaste Organic Phase (Halogenated Waste) Separate->OrgWaste AqWaste Aqueous Phase (Hazardous Aqueous Waste) Separate->AqWaste

Caption: Operational workflow for the quenching and phase separation of acid chloride waste.

References

  • Sigma-Aldrich. (2024).[4][5] Safety Data Sheet: Tert-Butyl Chloride (Analogous Reactivity).[4] Retrieved from

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 4-tert-Butylphenoxyacetyl chloride.[4] Retrieved from [4]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Acid Chlorides. Retrieved from [4]

  • Santa Cruz Biotechnology. (2024).[5] 2-(4-tert-butylphenoxy)propanoyl chloride Product Information. Retrieved from [4]

  • PubChem. (2025).[7] Compound Summary: Fenofibric Acid (Hydrolysis Product). National Library of Medicine. Retrieved from [4]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.